2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.2ClH/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15;;/h1-4,6H,5,12H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFUXWYTPBGVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Precursors
- Thiazole core precursor: Typically, methyl or acid derivatives of thiazole-4-carboxylic acid.
- Aminophenyl derivative: 4-aminobenzyl compounds or their derivatives.
- Reagents: Formaldehyde, amino compounds, oxidizing agents, and acids for ring closure.
Stepwise Synthesis Process
| Step | Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1. Preparation of Thiazole Ring | Cyclization of a thiourea derivative with α-haloketones or α-haloesters | Thiourea derivatives + α-haloketones (e.g., α-bromo ketones) | Typically under basic or neutral conditions, often in ethanol or acetic acid. |
| 2. Introduction of Carboxylic Acid Group | Oxidation or hydrolysis of ester intermediates | Use of oxidizing agents such as MnO₂ or direct hydrolysis with NaOH/HCl | Ensures the formation of the carboxylic acid at the 4-position of thiazole. |
| 3. Functionalization with 4-Aminophenylmethyl Group | Nucleophilic substitution or condensation with formaldehyde | Formaldehyde + 4-aminobenzyl derivatives | Usually performed in aqueous or alcoholic solvents, under mild heating. |
| 4. Formation of Dihydrochloride Salt | Acidic work-up with HCl | Aqueous HCl solution | Ensures the compound exists as dihydrochloride, enhancing stability and solubility. |
Specific Patent-Backed Methods
Patent WO2015155664A1 (2015)
This patent describes an improved process involving:
- Reaction of (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents like hydroxybenzotriazole and carbodiimides in DMF solvent.
- Hydrogenation step using palladium on carbon to reduce nitro groups to amino groups.
- Subsequent coupling with thiazole-4-acetic acid derivatives to form the target compound.
- Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Solvent choices: DMF, THF, or acetonitrile.
- Reaction temperatures: Typically between 20°C and 30°C.
- Reaction times: 4-8 hours for coupling and hydrogenation steps.
- Isolation: Crystallization at 0–10°C to obtain pure dihydrochloride salt.
Patent CN102372680A (2011)
This method involves:
- Condensation of thiazole-4-carboxylic acid derivatives with formaldehyde and amino compounds.
- Esterification with methanol under HCl atmosphere to form methyl ester hydrochloride.
- Hydrolysis of methyl ester to produce the free acid, followed by salt formation.
Data Table Summarizing Preparation Conditions
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Purification | Remarks |
|---|---|---|---|---|---|---|---|
| Patent WO2015155664A1 | (R)-mandelic acid, 4-nitrophenylethylamine | EDC, HOBt, Pd/C | DMF, THF | 20–30°C | 4–8 hours | Crystallization | High purity API-grade product |
| Patent CN102372680A | Thiazole-4-carboxylic acid, formaldehyde | HCl, methanol | Methanol, ether | 0–25°C | 12–24 hours | Recrystallization | Suitable for large scale synthesis |
Research Findings and Optimization Notes
- Reaction efficiency improves when using polar aprotic solvents like DMF or THF, which facilitate coupling and ring closure.
- Temperature control is critical; reactions performed at lower temperatures (~0–10°C) during crystallization yield purer crystalline forms.
- Catalysts such as palladium on carbon are essential during hydrogenation steps to reduce nitro groups to amino groups efficiently.
- Purity of the final dihydrochloride salt can be enhanced through multiple recrystallizations, with yields typically ranging from 60–85%.
Summary of Key Research and Patent Data
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized into several key applications:
Anticancer Activity
Research indicates that 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride has potential anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. This particular compound has been evaluated for its efficacy against various bacterial strains and fungi. The presence of the thiazole ring contributes to its ability to disrupt microbial cell functions, providing a basis for its use in developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Some studies suggest that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property positions the compound as a potential therapeutic agent for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The formulation process is crucial for ensuring stability and bioavailability, particularly when developing pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in rapidly dividing cancer cells. The thiazole ring structure allows for strong binding interactions with these molecular targets, enhancing its efficacy.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Structure: 4-Aminophenylmethyl group at C2, carboxylic acid at C3. Salt Form: Dihydrochloride. Molecular Formula: Likely C₁₁H₁₂Cl₂N₂O₂S (estimated based on analogs).
- Analog 1: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid Structure: 3-Chlorophenyl at C2, carboxylic acid at C4. Molecular Formula: C₁₀H₆ClNO₂S. Molecular Weight: 239.67 g/mol. Properties: Melting point 206–207°C; high purity (≥97%) .
- Analog 2: 2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic Acid Structure: 4-Chlorophenylamino at C2, carboxylic acid at C4. Molecular Formula: C₁₄H₁₂Cl₂N₂O₃ (as dihydrochloride salt). Molecular Weight: 262.28 g/mol .
- Analog 3: 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic Acid Dihydrochloride Structure: 2-Aminoethyl at C2, carboxylic acid at C4. Salt Form: Dihydrochloride. Applications: Cataloged for life science research; available in high-purity grades .
- Analog 4: 4-Amino-2-methyl-5-phenylthiazole Hydrochloride Structure: Methyl at C2, phenyl at C5, amino at C4. Molecular Formula: C₁₀H₁₁ClN₂S. Molecular Weight: 226.72 g/mol .
Key Structural and Functional Differences
Research Findings and Implications
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound and Analog 3) exhibit enhanced aqueous solubility compared to non-salt forms (e.g., Analog 1) .
- Thermal Stability : Analog 1 has a high melting point (206–207°C), suggesting strong crystalline stability, whereas dihydrochloride salts may decompose at lower temperatures due to ionic interactions .
Biological Activity
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Chemical Formula : C11H12Cl2N2O2S
- Molecular Weight : 303.20 g/mol
Biological Activity Overview
The biological activities of thiazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. The compound has shown effectiveness against a range of pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | 25 µg/mL |
| Escherichia coli | Moderate antibacterial activity | 50 µg/mL |
| Candida albicans | Antifungal activity | 32 µg/mL |
These results indicate that the compound possesses significant potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition suggests a possible application in treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 µM |
| HeLa (Cervical cancer) | 10 µM |
| A549 (Lung cancer) | 12 µM |
These findings indicate its potential as a chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate NF-kB and MAPK signaling pathways, which are crucial in inflammation and cancer progression.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in targeted cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving patients with skin infections demonstrated that a formulation containing thiazole derivatives significantly reduced infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In vitro studies using human cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride, and what critical parameters influence yield?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted benzaldehyde derivatives) in acetic acid with catalytic glacial acetic acid, followed by solvent evaporation and recrystallization. Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and solvent purity. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures ensures high crystallinity and yield . Adjusting stoichiometric ratios of reactants (e.g., 0.11 mol aldehyde per 0.1 mol amine) can mitigate side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, with R factors <0.053 ensuring precision . Complementary techniques include:
- FTIR : To validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm).
- HPLC : For purity assessment (≥98% by area normalization) .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via:
- HPLC-UV : Track peak area reduction of the parent compound.
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed carboxylic acid or dimerization byproducts).
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal decomposition thresholds .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?
- Methodological Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to map energy landscapes and identify low-barrier intermediates. For example:
- Use density functional theory (DFT) to model transition states in thiazole ring formation.
- Apply machine learning (ML) to predict optimal solvent systems (e.g., acetic acid vs. ethanol) based on polarity and dielectric constants.
- Integrate computational workflows (e.g., ICReDD’s platform) to iteratively refine experimental conditions, reducing trial-and-error inefficiencies .
Q. What statistical experimental design approaches are recommended for optimizing reaction conditions?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, pH, and catalyst loading. For example:
- Response surface methodology (RSM) : Model interactions between reflux time (3–5 h) and acetic acid concentration to maximize yield.
- Taguchi arrays : Identify robust conditions for scale-up by testing noise factors (e.g., impurity levels in precursors).
- ANOVA : Quantify significance of each parameter (p < 0.05) to prioritize optimization efforts .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Standardize bioassays by:
- Controlling impurity profiles : Use preparative HPLC to isolate the target compound from synthetic byproducts (e.g., dimers or unreacted intermediates) .
- Validating assay conditions : Include positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).
- Meta-analysis : Apply multivariate regression to account for variables like solvent (DMSO vs. saline) or incubation time .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound?
- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N or ²H) to probe rate-determining steps. For example:
- Stopped-flow UV-Vis : Monitor intermediate formation in real-time during thiazole cyclization.
- Electrospray ionization mass spectrometry (ESI-MS) : Capture transient intermediates (e.g., protonated amine precursors).
- Computational kinetics : Compare activation energies (ΔG‡) of proposed mechanisms using transition state theory .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., 25°C, 1 atm) using:
- Dynamic light scattering (DLS) : Quantify aggregation in aqueous buffers (pH 2–10).
- Nephelometry : Compare turbidity in solvents like ethanol, DMSO, and acetonitrile.
- Molecular dynamics simulations : Predict solvation free energies based on charge distribution (e.g., protonated amine vs. carboxylate forms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
